
WAY 170523
Overview
Description
In bronchial epithelial cells, WAY 170523 (1 µM) restored wound repair rates impaired by polyinosinic:polycytidylic acid (poly I:C), a viral mimic that upregulates MMP13 expression and suppresses repair . This suggests its role in mitigating pathological remodeling in conditions like asthma.
Mechanistically, this compound inhibits MMP13, an enzyme critical in extracellular matrix degradation. Overactive MMP13 is implicated in chronic inflammation, fibrosis, and cancer metastasis, making its inhibition a key therapeutic strategy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY 170523 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
WAY 170523 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
WAY 170523 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of MMP-13 and its effects on various biochemical pathways.
Biology: Investigates the role of MMP-13 in tissue remodeling and disease progression.
Medicine: Explores potential therapeutic applications in diseases such as cancer, rheumatoid arthritis, and osteoarthritis.
Industry: Potential use in developing new drugs targeting MMP-13 for various medical conditions
Mechanism of Action
WAY 170523 exerts its effects by selectively inhibiting MMP-13. It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the breakdown of extracellular matrix components, thereby reducing tissue remodeling and invasion of cancer cells. The compound also attenuates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
The following analysis compares WAY 170523 with compounds that share functional similarities (e.g., epithelial repair modulation or anti-proliferative effects) or target-related pathways.
Functional Comparison: this compound vs. Dimethyl Fumarate (DMF)
DMF, a compound tested alongside this compound in bronchial repair studies, enhanced epithelial repair under poly I:C-induced stress at higher concentrations (50 µM). Key differences include:
While both compounds improve epithelial repair, this compound acts directly on MMP13, offering specificity for conditions driven by MMP13 dysregulation.
Anti-Proliferative Agents in Renal Carcinoma
This compound was screened alongside 17 other compounds targeting diverse pathways in FOXD1-associated renal carcinoma proliferation . Select comparisons:
Compound | Target | Mechanism | Therapeutic Relevance vs. This compound |
---|---|---|---|
EED226 | SUZ12 (PRC2 complex) | Epigenetic silencing | Broader epigenetic modulation |
CPI-637 | EP300 (histone acetyltransferase) | Chromatin remodeling | Targets transcriptional coactivators |
Silibinin | TMEM167A | Autophagy modulation | Indirect anti-metastatic effects |
This compound | MMP13 | Extracellular matrix regulation | Direct anti-invasive action |
This compound’s specificity for MMP13 distinguishes it from epigenetic or autophagy-focused agents, positioning it as a candidate for metastasis inhibition.
Inhibition Efficacy in Medulloblastoma
In a high-throughput screen for medulloblastoma therapies, this compound exhibited concentration-dependent cell inhibition, though its efficacy was moderate compared to histone deacetylase inhibitors (e.g., SAHA) and kinase inhibitors (e.g., Fasudil hydrochloride) .
Compound | Target Class | Inhibition Trend (10–100 µM) |
---|---|---|
This compound | MMP13 inhibitor | Moderate, dose-dependent |
SAHA | HDAC inhibitor | High, plateau at 50 µM |
FERβ 033 | Estrogen receptor β | Low, variable response |
This compound’s moderate activity suggests it may be more effective in combination therapies or specific MMP13-driven contexts.
Key Research Findings
Biological Activity
WAY 170523 is a synthetic compound recognized for its potent and selective inhibition of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components. Its biological activity has been extensively studied, revealing significant implications for various pathological conditions, including cancer and osteoarthritis.
This compound functions primarily as an inhibitor of MMP-13, which plays a critical role in tissue remodeling and repair processes. The compound exhibits varying inhibitory potency across different concentrations, with reported IC50 values indicating its effectiveness:
Target Enzyme | IC50 (nM) |
---|---|
MMP-13 | 17 |
MMP-2 | >1000 |
MMP-9 | >10000 |
These values suggest that this compound is highly selective for MMP-13 compared to other metalloproteinases, making it a valuable tool for studying MMP-related biological processes and diseases .
Osteoarthritis
Research has demonstrated that this compound can significantly reduce MMP-13 expression and activity in models of osteoarthritis (OA). In a study involving rabbits with surgically induced OA, treatment with this compound resulted in decreased cartilage degradation and reduced levels of pro-inflammatory cytokines such as IL-6 and PGE2 . This chondroprotective effect was associated with enhanced expression of cartilage-specific markers like ACAN and COL2A1.
Cancer Research
In the context of cancer, particularly cutaneous squamous cell carcinoma (cSCC), this compound has been shown to inhibit the invasive capabilities of cancer cells. A study indicated that the upregulation of MMP-13 in Kindlin-1-depleted tumors contributed to increased invasion, which was mitigated by treatment with this compound . This highlights the compound's potential in therapeutic strategies aimed at limiting tumor progression and metastasis.
Case Studies
-
Osteoarthritis Model : In a controlled study, rabbits were divided into groups receiving either standard care or treatment with this compound. The results showed:
- Cartilage Damage : Significantly less damage in the treated group.
- Cell Apoptosis : Lower rates of apoptotic chondrocytes.
- Cytokine Levels : Reduced IL-6 and MMP levels in synovial fluid compared to controls.
- Bronchial Epithelial Repair : In vitro studies indicated that this compound enhances the repair rate of bronchial epithelial cells by inhibiting MMP-13, which is crucial for maintaining epithelial integrity during inflammatory responses .
Summary of Findings
The biological activity of this compound underscores its role as a selective inhibitor of MMP-13, with significant implications across various pathological conditions. The following table summarizes key findings from studies involving this compound:
Study Focus | Findings |
---|---|
Osteoarthritis | Reduced cartilage degradation; lower IL-6 and MMP levels |
Cancer (cSCC) | Inhibited invasion; reduced MMP-13 expression |
Bronchial Repair | Enhanced epithelial repair rates |
Q & A
Basic Research Questions
Q. What experimental approaches are used to confirm the selectivity of WAY 170523 for MMP-13 over other matrix metalloproteinases (MMPs)?
- Methodological Answer: To assess selectivity, researchers typically employ competitive enzymatic activity assays using fluorogenic substrates specific to MMP-13 and other MMP isoforms (e.g., MMP-1, MMP-2, MMP-9). Dose-response curves (IC₅₀ values) are generated across isoforms to quantify selectivity ratios . Parallel molecular docking simulations can predict binding affinities to MMP-13’s catalytic domain, validated by site-directed mutagenesis studies .
Q. How should researchers design in vitro assays to evaluate the inhibitory efficacy of this compound in epithelial repair models?
- Methodological Answer: Use polarized epithelial cell monolayers (e.g., 16HBE or NHBE cells) with scratch/wound-healing assays. Pre-treat cells with inflammatory stimuli (e.g., poly I:C) to mimic dysregulated repair, then apply this compound at varying concentrations (e.g., 0.1–10 µM). Quantify repair rates via time-lapse microscopy and normalize to controls. Include MMP-13 knockdown groups (siRNA) to confirm target specificity .
Q. What controls are essential when testing this compound in MMP-13-dependent processes?
- Methodological Answer: Include negative controls (vehicle-only treatment), positive controls (broad-spectrum MMP inhibitors like GM6001), and genetic controls (MMP-13 knockout or siRNA-transfected cells). Validate results with orthogonal methods, such as ELISA for collagen degradation products (e.g., C-terminal telopeptide of type II collagen, CTX-II) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different tissue models (e.g., bronchial vs. articular cartilage)?
- Methodological Answer: Perform tissue-specific proteomic profiling to identify co-expressed MMPs or endogenous inhibitors (e.g., TIMPs) that may modulate MMP-13 activity. Use ex vivo explant cultures (e.g., cartilage or lung tissue) to compare inhibitor penetration and stability in heterogeneous matrices. Statistical meta-analysis of dose-response relationships across models can highlight context-dependent variability .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies without compromising selectivity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies to modify this compound’s scaffold for improved bioavailability. Assess plasma stability via LC-MS and hepatic microsomal assays. For in vivo validation, use MMP-13 reporter mice (e.g., MMP-13-luciferase knock-in) to non-invasively monitor target engagement and off-target effects .
Q. How do researchers differentiate MMP-13-mediated effects from compensatory pathways when using this compound in chronic disease models?
- Methodological Answer: Combine longitudinal transcriptomic analysis (RNA-seq) with pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify compensatory MMPs or signaling cascades (e.g., TGF-β, NF-κB). Use conditional MMP-13 knockout models alongside pharmacological inhibition to isolate MMP-13-specific effects .
Q. What advanced statistical methods are recommended for analyzing high-dimensional data from this compound transcriptomic or proteomic screens?
- Methodological Answer: Apply multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality and identify key biomarkers. Use Bayesian hierarchical modeling to account for batch effects in multi-omics datasets. Machine learning pipelines (e.g., random forest, SVM) can predict inhibitor response thresholds .
Q. Methodological Best Practices
- Data Reproducibility : Report raw data (e.g., enzymatic activity curves, cell migration rates) in supplementary materials with detailed metadata (e.g., assay temperature, pH, buffer composition) .
- Ethical & Theoretical Frameworks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and link to broader hypotheses (e.g., MMP-13’s role in tissue remodeling vs. fibrosis) .
- Interdisciplinary Validation : Cross-validate findings with clinical cohorts (e.g., synovial fluid MMP-13 levels in osteoarthritis patients) to bridge mechanistic and translational insights .
Properties
IUPAC Name |
N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMEEAGJWMFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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